Spisulosine is classified as a sphingolipid analog, specifically resembling sphingosine. It was first isolated from the marine species Spisula polynyma, where it was identified as part of the mollusk's lipid composition. The classification of spisulosine falls under bioactive lipids, which are crucial in cellular signaling and regulation.
The synthesis of spisulosine 285 can be achieved through several methods, with notable approaches including:
Spisulosine 285 has a complex molecular structure characterized by multiple chiral centers, contributing to its biological activity. The chemical structure includes:
The molecular formula for spisulosine 285 is C18H37NO2, with a molecular weight of approximately 301.49 g/mol.
Spisulosine undergoes several chemical reactions that are essential for its biological activity:
The mechanism by which spisulosine exerts its cytotoxic effects is still under investigation but appears to involve:
Spisulosine has significant potential in scientific research and pharmacology:
Spisulosine (ES-285) is a structurally unique 1-deoxysphingoid base initially isolated from the Arctic surf clam Spisula polynyma (synonym Mactromeris polynyma) [2] [6] [10]. This bioactive marine compound features an aliphatic amino alcohol structure with an 18-carbon chain, specifically identified as (2S,3R)-2-aminooctadecan-3-ol, distinguishing it from canonical sphingoid bases by the absence of the C1 hydroxyl group [4] [6]. The initial discovery emerged from bioactivity-guided fractionation of organic extracts prepared from clam biomass, which demonstrated potent antiproliferative effects against cancer cell lines [2] [10]. While S. polynyma remains the primary documented source, subsequent research has identified structurally related 1-deoxysphingoid bases in other marine invertebrates, including sponges producing obscuraminols and tunicates synthesizing clavaminols [4] [8]. These findings suggest that the biosynthetic machinery for 1-deoxysphingoid bases may be evolutionarily conserved across phylogenetically diverse marine taxa, though S. polynyma extracts yield spisulosine at concentrations warranting pharmaceutical interest (approximately 0.002-0.005% wet weight basis) [6].
Table 1: Marine Organisms Producing Spisulosine and Structural Analogues
Organism | Taxonomic Class | Compound Identified | Carbon Chain Length | Reported Yield |
---|---|---|---|---|
Spisula polynyma | Bivalvia (Mollusk) | Spisulosine (ES-285) | C18 | 0.002-0.005% w/w |
Pseudodistoma crucigaster | Ascidiacea (Tunicate) | Crucigasterin | C17-C19 variants | Not quantified |
Xestospongia sp. | Demospongiae (Sponge) | Xestoaminol C | C18 | Trace amounts |
Obscurominosa sp. | Demospongiae (Sponge) | Obscuraminol A | C16 | Not quantified |
Sphingoid bases and their 1-deoxy derivatives, including spisulosine, serve critical ecological functions in marine producer organisms. These amphiphilic molecules are integral components of cellular membranes, contributing to structural integrity, particularly under the high-pressure, low-temperature conditions characteristic of Arctic benthic habitats where S. polynyma thrives [4] [7]. Beyond structural roles, emerging evidence suggests spisulosine analogues function as chemical deterrents against predation and fouling. Laboratory bioassays demonstrate that obscuraminols from marine sponges exhibit ichthyotoxicity and antimicrobial activity, potentially reducing epibiotic colonization [4]. Similarly, spisulosine's capacity to disrupt actin stress fibers in eukaryotic cells—a mechanism central to its antitumor activity—may constitute a evolved defense mechanism against parasitic or predatory organisms [2] [10]. The concentration-dependent bioactivity profile of these compounds (cytotoxic at micromolar concentrations, signaling modulatory at sub-micromolar levels) supports a dual role in cellular regulation and ecological defense [4] [7]. Furthermore, the stereospecificity of bioactive spisulosine ((2S,3R) configuration) suggests enzymatic biosynthesis optimized for specific molecular interactions within marine ecological niches [6] [8].
The extraction and purification of spisulosine from marine biomass employs a multi-step process optimized for polar sphingoid bases. Initial extraction utilizes modified Bligh-Dyer techniques with chloroform-methanol-water (2:1:0.8 v/v) systems to achieve comprehensive lipid solubilization while preserving labile functional groups [3] [6]. Subsequent fractionation leverages open-column chromatography on silica gel, with gradient elution progressing from nonpolar solvents (hexane, toluene) to increasingly polar mixtures (ethyl acetate, methanol) to separate complex lipid classes [6]. Critical purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) employing C18 columns and acetonitrile-water mobile phases modified with 0.1% trifluoroacetic acid, enhancing peak resolution of the amino alcohol [6] [8]. Analytical characterization combines thin-layer chromatography (TLC) with ninhydrin staining for primary amine detection, alongside high-resolution mass spectrometry (HRMS) for molecular mass confirmation (m/z 286.310 for [M+H]+) [6]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-13C correlation experiments, confirms the 2S,3R stereochemistry through characteristic coupling constants and chemical shifts, notably the δH 3.85 ppm signal for H-3 and the δC 55.2 ppm signal for C-2 [6] [8]. Process scalability challenges include minimizing degradation during biomass drying and optimizing solvent recovery for environmental sustainability.
Table 2: Key Techniques in Spisulosine Isolation and Characterization
Purification Stage | Technique | Conditions/Parameters | Purpose |
---|---|---|---|
Extraction | Modified Bligh-Dyer | CHCl₃:MeOH:H₂O (2:1:0.8), repeated cycles | Total lipid extraction |
Crude Fractionation | Silica Gel Column Chromatography | Hexane → EtOAc → MeOH step gradient | Removal of triglycerides, sterols |
Intermediate Purification | Vacuum Liquid Chromatography | Dichloromethane-MeOH (95:5 → 70:30) | Enrichment of sphingoid bases |
Final Purification | Preparative RP-HPLC | C18 column, CH₃CN:H₂O (0.1% TFA) gradient | Isolation of >98% pure spisulosine |
Structure Verification | 1D/2D NMR | 500 MHz, CDCl₃/CD₃OD | Stereochemistry confirmation |
HRMS (FAB) | m/z calc. for C₁₈H₃₉NO: 286.3106 [M+H]+ | Molecular mass confirmation | |
Purity Assessment | Analytical HPLC-ELSD | C18, isocratic 85% MeOH | Quantification and purity check |
Spisulosine belongs to a structurally diverse class of 1-deoxysphingoid bases distributed across phylogenetically distinct marine organisms. Crucigasterins from the Mediterranean tunicate Pseudodistoma crucigaster feature 2R,3S stereochemistry and C17-C19 chain lengths, contrasting with spisulosine's 2S,3R configuration [4]. Obscuraminols A-C, isolated from Pacific sponges, exhibit shorter C14-C16 chains yet retain potent antiproliferative effects comparable to spisulosine (IC50 1-10 µM range) [4] [8]. Xestoaminols from Xestospongia species demonstrate structural variations including 4,5-unsaturation and methyl branching, which diminish actin-disrupting activity while altering substrate specificity for metabolic enzymes [4]. The shared biosynthetic precursor for these compounds is palmitoyl-CoA, condensed with alanine (rather than serine in canonical sphingoid bases) via serine palmitoyltransferase-like (SPTL) enzymes, yielding 1-deoxysphinganine as a common intermediate [4] [7]. Subsequent modifications diverge taxon-specifically: S. polynyma expresses a stereoselective ketoreductase producing the erythro (2S,3R) configuration, while sponges utilize distinct dehydrogenases or methyltransferases generating structural diversity [4] [8]. This combinatorial biosynthetic capacity underscores marine invertebrates' evolutionary innovation in sphingolipid-like compound production.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: